molecular formula C8H18NO8P B10777357 (3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-YL)-phosphoramidic acid dimethyl ester

(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-YL)-phosphoramidic acid dimethyl ester

Cat. No. B10777357
M. Wt: 287.20 g/mol
InChI Key: LJBUJRWZZYUNKX-JAJWTYFOSA-N
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Preparation Methods

The preparation of (3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester involves several synthetic routes and reaction conditions. One common method involves the reaction of a hexose derivative with phosphoramidic acid dimethyl ester under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

properties

Molecular Formula

C8H18NO8P

Molecular Weight

287.20 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(dimethoxyphosphorylamino)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H18NO8P/c1-15-18(14,16-2)9-8-7(13)6(12)5(11)4(3-10)17-8/h4-8,10-13H,3H2,1-2H3,(H,9,14)/t4-,5-,6+,7-,8-/m1/s1

InChI Key

LJBUJRWZZYUNKX-JAJWTYFOSA-N

Isomeric SMILES

COP(=O)(N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC

Canonical SMILES

COP(=O)(NC1C(C(C(C(O1)CO)O)O)O)OC

Origin of Product

United States

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